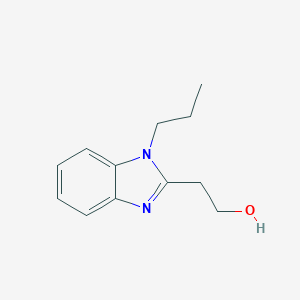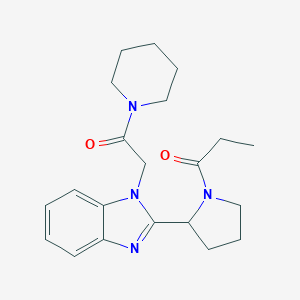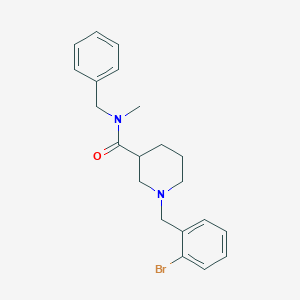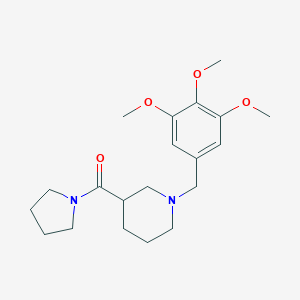
2-(1-propyl-1H-benzimidazol-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-propyl-1H-benzimidazol-2-yl)ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a benzimidazole derivative that has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2-(1-propyl-1H-benzimidazol-2-yl)ethanol is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the MAPK/ERK and NF-κB pathways. It has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS.
Biochemical and Physiological Effects:
2-(1-propyl-1H-benzimidazol-2-yl)ethanol has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1-propyl-1H-benzimidazol-2-yl)ethanol in lab experiments include its wide range of biochemical and physiological effects, as well as its potential as a therapeutic agent for various diseases. However, there are also some limitations to its use in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
Direcciones Futuras
There are several potential future directions for research on 2-(1-propyl-1H-benzimidazol-2-yl)ethanol. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is its potential as a neuroprotective agent, which could be useful in the prevention and treatment of various neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of 2-(1-propyl-1H-benzimidazol-2-yl)ethanol involves the reaction of 2-aminobenzimidazole with propionaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques to obtain the pure compound.
Aplicaciones Científicas De Investigación
2-(1-propyl-1H-benzimidazol-2-yl)ethanol has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Nombre del producto |
2-(1-propyl-1H-benzimidazol-2-yl)ethanol |
|---|---|
Fórmula molecular |
C12H16N2O |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
2-(1-propylbenzimidazol-2-yl)ethanol |
InChI |
InChI=1S/C12H16N2O/c1-2-8-14-11-6-4-3-5-10(11)13-12(14)7-9-15/h3-6,15H,2,7-9H2,1H3 |
Clave InChI |
ZAMOQZOMNKSKPM-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1CCO |
SMILES canónico |
CCCN1C2=CC=CC=C2N=C1CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B246704.png)
![N-[2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B246709.png)
![2-{[2-(2-methoxyphenoxy)ethyl]thio}-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-benzimidazole](/img/structure/B246746.png)
![1-ethyl-2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B246750.png)
![2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone](/img/structure/B246755.png)
![N-({1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide](/img/structure/B246770.png)

![N-({1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246819.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)
![1'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246830.png)


![N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide](/img/structure/B246835.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)